2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention due to its potential as a small molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological activities. The structural features of this compound suggest it may serve as a suitable pharmacophore for drug design, particularly in the development of therapeutics for autoimmune diseases and other inflammatory conditions.
The compound is classified under sulfonamides, which are derivatives of sulfanilamide. It is characterized by the presence of a sulfonamide functional group attached to a dihydrobenzo[cd]indole moiety. The molecular formula for 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is , with a molecular weight of approximately 374.4 g/mol . The compound is synthesized through various methods involving complex chemical reactions and has been studied for its role in inhibiting TNF-α, which is implicated in several inflammatory diseases.
The synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps:
For example, one method reported involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with aniline derivatives under basic conditions to yield various N-substituted sulfonamides .
The molecular structure of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide features:
The canonical SMILES representation is C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
, and its InChI key is KJWLMQJQVXCHKM-UHFFFAOYSA-N
. These structural features suggest significant potential for interactions with biological targets.
The chemical reactions involved in synthesizing 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are multifaceted:
These reactions are characterized by their complexity and require precise control over reaction conditions such as temperature and pH to achieve high yields .
The mechanism by which 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its biological effects primarily involves inhibition of TNF-α signaling pathways. TNF-α is a cytokine that plays a crucial role in systemic inflammation and is implicated in various autoimmune diseases:
The physical and chemical properties of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties accurately .
The primary scientific applications of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include:
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives function as potent modulators of nuclear hormone receptors, particularly the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ plays a pivotal role in lymphocyte development and the differentiation of T-helper 17 (Th17) cells, making it an attractive target for autoimmune therapeutics. Structure-based virtual screening targeting the RORγ ligand-binding domain identified the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold as a promising hit (compound s4), exhibiting RORγ antagonistic activity with an IC₅₀ of 20.27 μM in an AlphaScreen assay and 11.84 μM in a cell-based reporter gene assay [1].
Subsequent chemical optimization focused on sulfonamide derivatization yielded compounds with significantly enhanced potency. Key analogs including 7j, 8c, 8k, and 8p demonstrated nanomolar inhibition (IC₅₀ = 40-140 nM), representing a 100-500 fold improvement over the initial hit [1]. This optimization leveraged structural insights into the RORγ ligand-binding pocket, where the benzo[cd]indole core forms hydrophobic interactions while the sulfonamide moiety engages in hydrogen bonding with key residues. The dramatic potency enhancement underscores the scaffold's suitability for generating high-affinity RORγ ligands.
Table 1: Optimization of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives as RORγ Inhibitors
Compound | AlphaScreen IC₅₀ (μM) | Reporter Gene Assay IC₅₀ (μM) | Key Structural Features |
---|---|---|---|
s4 | 20.27 | 11.84 | Parent scaffold |
7j | 0.04 | Not Reported | Optimized sulfonamide substituent |
8c | 0.14 | Not Reported | Optimized sulfonamide substituent |
8k | 0.08 | Not Reported | Optimized sulfonamide substituent |
8p | 0.05 | Not Reported | Optimized sulfonamide substituent |
The patent literature further corroborates the scaffold's significance in RORγ modulation, disclosing numerous derivatives such as 1-ethyl-2-oxo-N-(2-pyridinylmethyl)-6-benzo[cd]indolesulfonamide and N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide designed for enhanced receptor binding and cellular activity [3]. These compounds exemplify strategic modifications to the sulfonamide nitrogen, incorporating aryl, heteroaryl, and alkylamino groups to improve ligand efficiency and target engagement. Molecular modeling consistently reveals that the planar benzo[cd]indole core occupies a hydrophobic cleft within the RORγ binding site, while the sulfonamide group acts as a critical hydrogen bond acceptor, often supplemented by interactions from the N1 substituent (e.g., ethyl group) and sulfonamide appendages [1] [3].
Inhibition of RORγ by 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives directly disrupts the pathogenic Th17 cell differentiation pathway, offering a mechanistic strategy for treating autoimmune and inflammatory diseases. Th17 cells, dependent on RORγt (the isoform primarily expressed in immune cells) for their development, drive pathology in conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis through the production of interleukin-17 (IL-17) and other pro-inflammatory cytokines. By antagonizing RORγ transcriptional activity, these compounds suppress the expression of genes critical for Th17 cell function, thereby reducing IL-17 production and downstream inflammatory cascades [1] [3].
The translational potential of this mechanism is evidenced by cellular assays demonstrating that optimized derivatives (7j, 8c, 8k, 8p) potently inhibit IL-17A production in primary T-cells or Th17-skewed cultures. This functional suppression occurs at concentrations consistent with their RORγ binding affinities (nanomolar range), confirming target engagement and pathway modulation [1]. The patent literature extends this biological validation, claiming compositions containing these sulfonamide derivatives specifically for treating autoimmune disorders mediated by aberrant Th17 responses [3]. Compounds exemplified within the patent, such as N-[(3,4,5-trifluorophenyl)methyl]-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide and N-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide, are designed to optimize cellular permeability and in vivo efficacy, highlighting the scaffold's suitability for developing orally available therapeutics targeting intracellular nuclear receptors within immune cells [3].
Beyond nuclear receptor modulation, the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold exhibits direct tumor necrosis factor-alpha (TNF-α) inhibitory activity, positioning it as a versatile template for bifunctional or context-dependent therapeutic applications in inflammation and oncology. TNF-α is a master pro-inflammatory cytokine central to the pathogenesis of chronic inflammatory diseases and implicated in tumor promotion and metastasis. Research identified the parent compound 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a direct binder of TNF-α, inhibiting its interaction with the TNF receptor (TNFR) with an IC₅₀ of 14 μM in a cell-based assay [4].
Rational structure-based optimization yielded compound 4e, featuring strategic modifications to the sulfonamide substituent, which achieved a remarkable 14-fold increase in potency (IC₅₀ = 3 μM) compared to the initial lead EJMC-1 (IC₅₀ = 42 μM) [4]. This places 4e among the most potent small-molecule direct TNF-α inhibitors reported. Docking studies suggest the inhibitor binds at the TNF-α trimer interface, disrupting subunit assembly or receptor binding through interactions involving the benzo[cd]indole core and the sulfonamide side chain [4]. This mechanism is distinct from RORγ inhibition, showcasing the scaffold's ability to engage diverse, therapeutically relevant targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1